N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H19N7 and its molecular weight is 345.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6 by inhibiting its activity . The compound binds to the active site of CDK6, thereby preventing the kinase from phosphorylating its substrates . This interaction results in the inhibition of cell cycle progression and transcription .
Biochemical Pathways
The inhibition of CDK6 by this compound affects several biochemical pathways. Primarily, it impacts the cell cycle regulation pathway by inhibiting the transition from the G1 to the S phase . Additionally, it affects the transcription regulation pathway by inhibiting the phosphorylation of transcription factors .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-tolerated
Result of Action
The inhibition of CDK6 by this compound results in anti-proliferative activities against certain cancer cells . Specifically, it has been shown to have potent antitumor activities against human breast cancer cells and human gastric cancer cells .
Biochemical Analysis
Biochemical Properties
N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity . This interaction is characterized by high selectivity and potency, making it a valuable tool in studying kinase-related pathways and diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving TrkA kinase . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of TrkA kinase, inhibiting its activity and preventing downstream signaling . This inhibition can lead to reduced phosphorylation of target proteins, altering cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure can lead to sustained inhibition of kinase activity, affecting cellular processes such as proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s bioavailability and efficacy. Understanding these pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its overall activity and effectiveness. The compound’s ability to reach target sites within the body is a critical factor in its therapeutic application.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its inhibitory effects. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its use in therapeutic settings.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-12-6-7-14(9-13(12)2)23-17-16-11-22-26-18(16)25-19(24-17)21-10-15-5-3-4-8-20-15/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVBOAGMQMMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.